1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride
Overview
Description
1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1221723-71-2 . It has a molecular weight of 250.75 . The IUPAC name for this compound is [3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride is1S/C9H14N2O2S.ClH/c1-11-14(12,13)7-9-4-2-3-8(5-9)6-10;/h2-5,11H,6-7,10H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
As mentioned earlier, 1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Antiarrhythmic Activity
The analogues of class III antiarrhythmic agents, including compounds related to 1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride, have been studied for their electrophysiological activity on isolated canine cardiac Purkinje fibers and ventricular muscle tissue. These studies highlight the structure-activity relationships and efficacy in prolonging the functional refractory period in anesthetized dogs (Lis et al., 1987).
Antioxidant and Anti-Influenza Activity
Research on aminomethanesulfonic acids, which include derivatives of 1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride, shows that they exhibit weak in vitro antioxidant activities. Additionally, certain compounds have been found to suppress the reproduction of influenza virus strains, highlighting their potential in antiviral applications (Khoma et al., 2019).
Buffer Interactions in Mixed Solvents
These compounds also play a role in buffer interactions. Studies on related buffers like TRIS and TAPS, which share structural similarities with 1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride, have provided insights into their solubilities and transfer free energies in water-ethanol mixed solvents. This is critical for understanding their behavior in various solvent environments (Taha & Lee, 2010).
Drug Metabolism and Biocatalysis
In the field of drug metabolism, studies have demonstrated the application of biocatalysis to produce mammalian metabolites of compounds structurally related to 1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride. This highlights the potential of microbial-based systems in the production of drug metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).
Synthesis of Phenylmethanesulfonamide Derivatives
The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, which is a reaction involving compounds similar to 1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride, led to the formation of new electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This research contributes to the field of organic chemistry, particularly in the synthesis of novel compounds (Aizina et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)7-9-4-2-3-8(5-9)6-10;/h2-5,11H,6-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJSGHIPKEQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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